molecular formula C6H12O3 B146720 2,5-Dimethoxytetrahydrofuran CAS No. 696-59-3

2,5-Dimethoxytetrahydrofuran

Cat. No. B146720
CAS RN: 696-59-3
M. Wt: 132.16 g/mol
InChI Key: GFISDBXSWQMOND-UHFFFAOYSA-N
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Description

2,5-Dimethoxytetrahydrofuran is a chemical compound that has been studied as a model compound for cyclopolymerization and as a synthon in organic synthesis. It is a derivative of tetrahydrofuran with two methoxy substituents at the 2 and 5 positions. This compound has been extracted from natural sources and has been synthesized in the laboratory for various studies.

Synthesis Analysis

The synthesis of 2,5-dimethoxytetrahydrofuran and its derivatives has been explored through various methods. For instance, the configurational isomers of this compound were synthesized as model compounds for the cyclopolymer of succinaldehyde, and their NMR spectra were studied to determine their configurations . Another study reported the extraction of a derivative, fulvanol, from Hemerocallis fulva var. kwanso, which is structurally related to the compound . Additionally, a novel synthesis approach using a zwitterion formed by the reaction of dimethoxycarbene and DMAD was reported to generate dihydrofurans and spirodihydrofurans . Electrosynthesis has also been employed to prepare 2,5-dimethoxy-2,5-dihydrofuran using a thin layer flow cell without added electrolyte, achieving a high yield of the product .

Molecular Structure Analysis

The molecular structure of 2,5-dimethoxytetrahydrofuran has been elucidated using NMR spectroscopy. The study of its isomers revealed that the trans isomer has a lower boiling point compared to the cis isomer . The structure of fulvanol, a related compound, was established as 3-hydroxymethyl-2,5-dimethoxy-3,4-dihydroxytetrahydrofuran using 1H and 13C NMR spectra .

Chemical Reactions Analysis

2,5-Dimethoxytetrahydrofuran has been used in various chemical reactions. It reacts with vinyl ethers in the presence of a catalytic amount of MgBr2·Et2O to give functionalized 2-alkylfurans . It is also a synthetic equivalent for 2(5H)-furanone derivatives, which are useful C4 synthons in the preparation of complex and biologically interesting compounds . Ozonolysis followed by reductive work up of this compound generates a symmetrical bis-aldehyde, which can react in situ with stabilized phosphoranes to afford 4-hydroxybutenolides .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,5-dimethoxytetrahydrofuran are not explicitly detailed in the provided papers, the studies suggest that the compound's properties can be inferred from its reactivity and the conditions under which it is synthesized and used. For example, the electrosynthesis method indicates that the compound can be synthesized with high purity and yield under specific conditions . The reactivity with vinyl ethers and the formation of various derivatives also provide insights into its chemical behavior .

Scientific Research Applications

Catalysis and Reaction Mechanisms

  • 2,5-Dimethoxytetrahydrofuran demonstrates unique behavior in reactions involving water-soluble rhodium catalysts, undergoing hydrogenation rather than expected hydroformylation, indicating water in the coordination sphere of rhodium. This insight is crucial for understanding metal behavior in micellar and vesicular structures in biphasic catalysis (Bischoff & Kant, 2000).

Synthetic Utility in Organic Chemistry

  • It serves as a valuable synthetic equivalent for 2(5H)-furanone derivatives, enabling the formation of complex, biologically significant compounds in a single step with high yields (Garzelli, Samaritani, & Malanga, 2008).
  • The compound has been extracted from Hemerocallis fulva var. kwanso, leading to the discovery of fulvanol, a compound structurally similar to the tetrofuranose apiose (Konishi, Inoue, Kiyosawa, & Fujiwara, 1996).

Electrochemical Synthesis and Electrosynthesis

  • Electrosynthesis of 2,5-dimethoxytetrahydrofuran can be achieved using a thin layer flow cell without added electrolyte, demonstrating an efficient synthetic route (Horii, Atobe, Fuchigami, & Marken, 2005).

NMR Spectroscopic Studies

  • NMR spectroscopy has been used to study the configurational isomers of 2,5-dimethoxytetrahydrofuran, providing insights into its structural properties (Aito, Matsuo, & Aso, 1967).

Catalytic Applications in Organic Synthesis

  • 2,5-Dimethoxytetrahydrofuran reacts with amino derivatives in aqueous media using MCM-41-SO3H, showcasing an environmentally friendly synthesis of N-substituted pyrroles (Ghafuri, Emami, & Dekamin, 2016).

Cyclization Reactions and Synthesis of Novel Compounds

  • The compound participates in cyclization reactions to form 3-alkylcatechols and has potential in synthesizing various functionalized compounds (Miyakoshi & Togashi, 1990).

Crosslinking Agent for Chitosan

  • It acts as a temperature-controlled gelation agent for chitosan in aqueous solutions, with potential applications in biotechnology and materials science (Johnson, Dunstan, & Franks, 2004).

Safety And Hazards

2,5-Dimethoxytetrahydrofuran is flammable and vaporizes easily . It is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation and is fatal if inhaled . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2,5-dimethoxyoxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-7-5-3-4-6(8-2)9-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFISDBXSWQMOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862378
Record name Furan, tetrahydro-2,5-dimethoxy-
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,5-Dimethoxytetrahydrofuran

CAS RN

696-59-3
Record name 2,5-Dimethoxytetrahydrofuran
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Record name Furan, tetrahydro-2,5-dimethoxy-
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Record name 2,5-Dimethoxytetrahydrofuran
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Record name Furan, tetrahydro-2,5-dimethoxy-
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Record name Furan, tetrahydro-2,5-dimethoxy-
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Record name Tetrahydro-2,5-dimethoxyfuran
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Synthesis routes and methods I

Procedure details

5.0 g (31.4 mmols) of 4-pyrrolyl-(1)-phenol, 11.6 g (9.9 ml) of epichlorohydrin and 0.1 ml of piperidine are heated for 6 hours under reflux. Instead of the piperidine, a small amount of potassium carbonate and acetonitrile can also be used. The excess epichlorohydrin is then distilled off and the residue is distilled at 160° C and 0.05 mm Hg. The resulting 1-[4-pyrrolyl-(1)-phenoxy]-2,3-epoxy-propane can be used further direct. The 4-pyrrolyl-(1)-phenol used can, in turn, be obtained from p-aminophenol and 2,5-dimethoxy-tetrahydrofurane in glacial acetic acid.
[Compound]
Name
4-pyrrolyl-(1)-phenol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
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reactant
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0.1 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

After 1 F/mol of furan, the GC-percentage by area of furan had been reduced from 22.7 to 16.9%, and the GC-percentage by area of 2,5-dimethoxydihydrofuran remained at 30%. At the same time, 3.3% of 2,5-dimethoxytetrahydrofuran were formed.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2,5-dimethoxydihydrofuran
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

After 1 F/mol of furan, the GC-percent by area of furan had been reduced from 22.7% to 17.8%, while the proportion of dimethoxydihydrofuran remained constant at 31 percent by area. At the same time, 0.9% of 2,5-dimethoxytetrahydrofuran was formed.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
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Name
dimethoxydihydrofuran
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,830
Citations
T Konishi, T Inoue, S Kiyosawa, Y Fujiwara - Phytochemistry, 1996 - Elsevier
A 2,5-dimethoxytetrahydrofuran, fulvanol, has been extracted from Hemerocallis fulva var. kwanso along with fulvanines ‡ , 2,5-dihydrofuryl-γ-lactams. The structure of fulvanol has been …
Number of citations: 16 www.sciencedirect.com
AA Ikizler, H Yüksek - Collection of Czechoslovak chemical …, 1994 - cccc.uochb.cas.cz
A number of studies involving some reactions of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones have been made in recent years. On the other hand, the reactions of some N-…
Number of citations: 23 cccc.uochb.cas.cz
E Diez, J Palma, J San‐Fabián… - Journal of …, 1988 - Wiley Online Library
A model is proposed which assumes that the pseudorotational potential in five‐membered rings is given by the combination of contributions from the unsubstituted ring, from the …
Number of citations: 8 onlinelibrary.wiley.com
A Rahmatpour - Reactive and Functional Polymers, 2010 - Elsevier
One-pot synthesis of novel ladder type condensation polymers via condensation reactions of dihydroxyaromatic compounds and 2,5-dimethoxytetrahydrofuran - ScienceDirect Skip to …
Number of citations: 7 www.sciencedirect.com
SD Lee - 1983 - escholarship.mcgill.ca
reactionB-. aL 2, 5-dimethoxyte~ ahydrofuran. _anCl __ _, 2, 6-dimethoxytetrahydropyran wi th halotrimethy1silanes have. une; xpectedly gi ven 1, 4-dihalo-l, 4-dimethoxybutane and 1, …
Number of citations: 4 escholarship.mcgill.ca
G Verardo, N Toniutti, AG Giumanini - Tetrahedron, 1997 - Elsevier
N-Substituted 1,4,5,6-tetrahydropyridazines (3 ) can be prepared in a one pot procedure from a hydrazine 1 and 2,5-dimethoxytetrahydrofuran (2 ) using NaBH 4 in aqueous-THF acidic …
Number of citations: 13 www.sciencedirect.com
Y Aito, T Matsuo, C Aso - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
The configurational isomers of 2, 5-dimethoxytetrahydrofuran were synthesized as model compounds of the cyclopolymer of succinaldehyde. The NMR spectra of the isomers were then …
Number of citations: 24 www.journal.csj.jp
S Bischoff, M Kant - Catalysis today, 2000 - Elsevier
2,5-Dimethoxy-2,5-dihydrofuran did not form the expected aldehydes when water-soluble rhodium-catalysts were used for the conversion with syngas. Instead of hydroformylation, …
Number of citations: 10 www.sciencedirect.com
CH Yang, HC Lin, MJ Whang - Journal of the Chinese …, 1986 - Wiley Online Library
2,5‐Dimethoxy‐2,5‐dihydrofuran (DDF) reacts with dichloroketene to give 7,9‐dimethoxy‐3,3,5,5‐tetrachloro‐8‐oxabicyclo[4,3,0]‐noan‐2,4‐dione (I), and methyl chloro‐(2,5‐dihydro‐5…
Number of citations: 2 onlinelibrary.wiley.com
N CLAUSON-KAAS, Z TYLE - actachemscand.org
A new electrolytic method for the methoxylation of furans has been descri-bed previously 1'4. This has now been used to methoxylate 2-(acetamido-methyl)-furan (N-furfurylacetamide)(I…
Number of citations: 0 actachemscand.org

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